molecular formula C8H12O3 B11752648 Methyl 2-[(1R,4R)-4-hydroxycyclopent-2-en-1-yl]acetate

Methyl 2-[(1R,4R)-4-hydroxycyclopent-2-en-1-yl]acetate

Cat. No.: B11752648
M. Wt: 156.18 g/mol
InChI Key: SOVNDLFKPGLMEE-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(1R,4R)-4-hydroxycyclopent-2-en-1-yl]acetate is an organic compound with the molecular formula C8H12O3. This compound is characterized by a cyclopentene ring with a hydroxyl group and a methyl ester functional group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(1R,4R)-4-hydroxycyclopent-2-en-1-yl]acetate typically involves the esterification of 2-[(1R,4R)-4-hydroxycyclopent-2-en-1-yl]acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors allows for better control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1R,4R)-4-hydroxycyclopent-2-en-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-[(1R,4R)-4-oxocyclopent-2-en-1-yl]acetic acid.

    Reduction: Formation of 2-[(1R,4R)-4-hydroxycyclopent-2-en-1-yl]ethanol.

    Substitution: Formation of various substituted cyclopentene derivatives.

Scientific Research Applications

Methyl 2-[(1R,4R)-4-hydroxycyclopent-2-en-1-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(1R,4R)-4-hydroxycyclopent-2-en-1-yl]acetate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(1R,4R)-4-hydroxycyclohex-2-en-1-yl]acetate
  • Methyl 2-[(1R,4R)-4-hydroxycyclopent-2-en-1-yl]propanoate

Uniqueness

Methyl 2-[(1R,4R)-4-hydroxycyclopent-2-en-1-yl]acetate is unique due to its specific cyclopentene ring structure and the presence of both hydroxyl and ester functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 2-[(1R,4R)-4-hydroxycyclopent-2-en-1-yl]acetate

InChI

InChI=1S/C8H12O3/c1-11-8(10)5-6-2-3-7(9)4-6/h2-3,6-7,9H,4-5H2,1H3/t6-,7+/m1/s1

InChI Key

SOVNDLFKPGLMEE-RQJHMYQMSA-N

Isomeric SMILES

COC(=O)C[C@H]1C[C@H](C=C1)O

Canonical SMILES

COC(=O)CC1CC(C=C1)O

Origin of Product

United States

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